
2C-B-Butterfly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2C-B-Butterfly, also known as 2- (10-Bromo-2,3,4,7,8,9-hexahydropyrano [2,3-g]chromen-5-yl)ethan-1-amine, is a conformationally-restricted derivative of the phenethylamine hallucinogen 2C-B. It was discovered in 1999 by Michael S. Whiteside and Aaron Monte . This compound is a ring-expanded homologue of the better-known compound 2C-B-FLY and has similar properties as an agonist for serotonin receptors, but with more selectivity for 5-HT 2C over 5-HT 2A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-Butterfly involves the creation of hexahydrobenzodipyrans as ring-expanded analogues of potent serotonin 5-HT2A/2C receptor probes . The synthetic route typically involves the following steps:
Formation of the core structure: The initial step involves the formation of the hexahydrobenzodipyran core.
Bromination: The core structure is then brominated to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2C-B-Butterfly undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2C-B-Butterfly has several scientific research applications, including:
Chemistry: It is used as a probe for studying serotonin receptors due to its selectivity for 5-HT 2C over 5-HT 2A.
Biology: The compound is used in neurobiological research to understand the effects of serotonin receptor agonists.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of mental health.
Industry: Its use in industrial applications is limited due to its status as a research chemical.
Mécanisme D'action
The mechanism of action of 2C-B-Butterfly involves its interaction with serotonin receptors. It acts as an agonist for serotonin receptors, particularly 5-HT 2C and 5-HT 2A . This interaction leads to the activation of these receptors, which in turn triggers a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s effects are mediated through its action on these receptors.
Comparaison Avec Des Composés Similaires
2C-B-Butterfly is similar to other compounds in the 2C family, particularly 2C-B-FLY. it has some unique properties:
Selectivity: This compound has more selectivity for 5-HT 2C over 5-HT 2A compared to 2C-B-FLY.
Structure: It is a ring-expanded homologue of 2C-B-FLY, which gives it different conformational properties.
List of Similar Compounds
2C-B-FLY: A closely related compound with similar properties.
2C-B-DRAGONFLY: Another derivative with a different ring structure.
2C-B-MOTH: A conformationally-restricted derivative similar to this compound.
Propriétés
Numéro CAS |
502659-24-7 |
|---|---|
Formule moléculaire |
C14H18BrNO2 |
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
2-(5-bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-10-yl)ethanamine |
InChI |
InChI=1S/C14H18BrNO2/c15-12-11-4-2-7-17-13(11)10(5-6-16)9-3-1-8-18-14(9)12/h1-8,16H2 |
Clé InChI |
PAFZDNLBBBZEKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C(CCCO3)C(=C2OC1)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



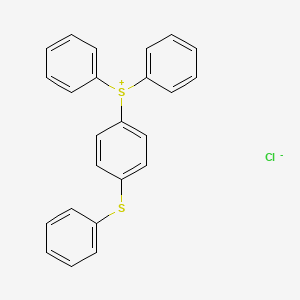

![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

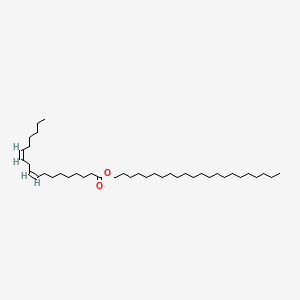
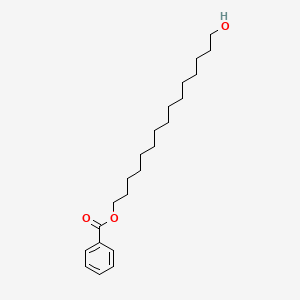


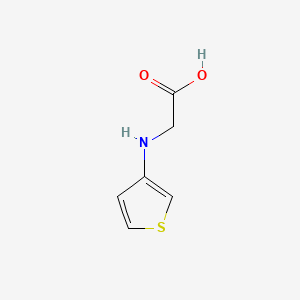
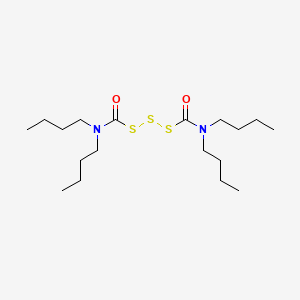
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
